

TCS 184 protocol for in vivo GSK-3β inhibition studies

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Compound of Interest		
Compound Name:	TCS 184	
Cat. No.:	B561561	Get Quote

Clarification Regarding TCS 184

Initial research indicates that **TCS 184** is a scrambled control peptide for the GSK-3 inhibitor TCS 183 and is not itself a GSK-3 β inhibitor. Furthermore, the product has been withdrawn from sale for commercial reasons. Consequently, there are no established in vivo protocols for GSK-3 β inhibition using **TCS 184**.

This document will proceed by providing a detailed application note and a generalized protocol for conducting in vivo GSK-3 β inhibition studies using well-established and representative GSK-3 β inhibitors. This will address the core request for a protocol focused on in vivo GSK-3 β inhibition.

Application Notes for In Vivo GSK-3β Inhibition Studies

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of GSK-3β activity has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, psychiatric conditions such as bipolar disorder, type 2







diabetes, and various cancers.[2][3][4] As such, GSK-3β has emerged as a significant therapeutic target for drug development.[5][6]

In vivo studies using selective GSK-3 β inhibitors are essential for validating its therapeutic potential and understanding its physiological roles. These studies allow researchers to investigate the effects of GSK-3 β inhibition in a whole-organism context, providing insights into efficacy, pharmacokinetics, pharmacodynamics, and potential side effects.

Mechanism of Action of GSK-3β Inhibitors

GSK-3 β is constitutively active in resting cells and is primarily regulated through inhibitory phosphorylation at Serine 9 (Ser9).[7] Signaling pathways such as the insulin/PI3K/Akt pathway can lead to the phosphorylation of Ser9, thereby inactivating GSK-3 β .[8] Many small molecule inhibitors of GSK-3 β are ATP-competitive, binding to the ATP-binding pocket of the kinase to prevent the transfer of a phosphate group to its substrates.[1][3] Non-ATP-competitive inhibitors, including allosteric inhibitors, are also being developed to achieve greater selectivity and reduce off-target effects.[4]

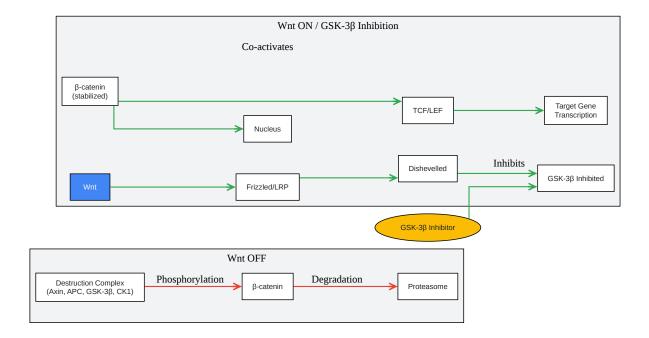
Key Signaling Pathways Involving GSK-3β

GSK-3 β is a key regulatory node in several critical signaling pathways. Its inhibition can have profound effects on cellular function.

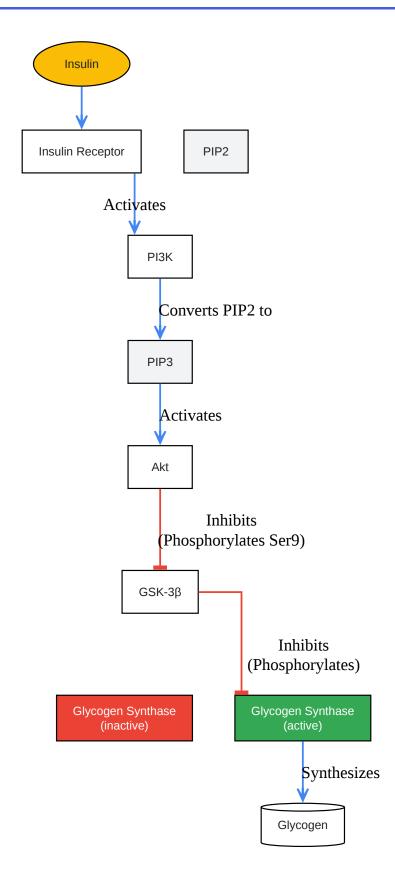
Wnt/β-Catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3 β is part of a "destruction complex" that phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 β prevents β -catenin phosphorylation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of Wnt target genes.[9]

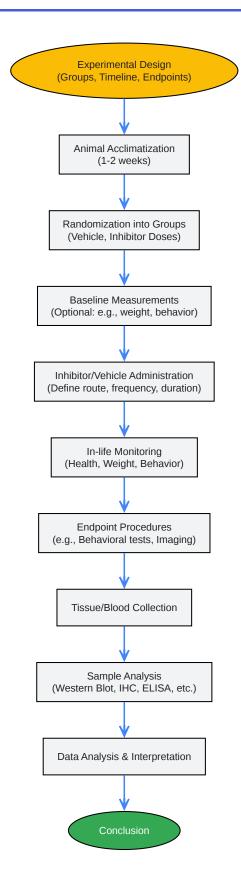












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